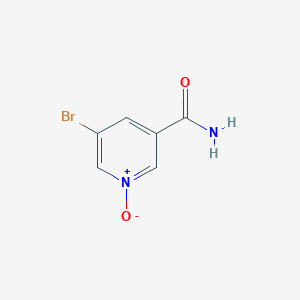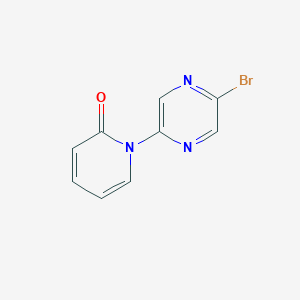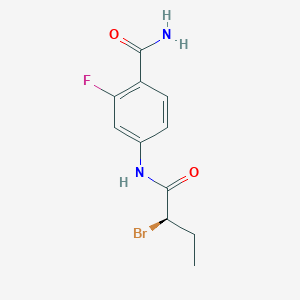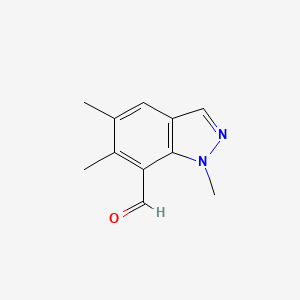
1,5,6-Trimethyl-1H-indazole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,6-Trimethyl-1H-Indazole-7-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve higher yields and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 1,5,6-trimethyl-1H-indazole-7-carboxylate.
Substitution: Substitution reactions at the indazole ring can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and carboxylates.
Substitution Products: A variety of functionalized indazoles.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indazole derivatives have shown potential as enzyme inhibitors, making them valuable in studying biological processes.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Indazoles are used in the development of new materials with unique properties, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism by which 1,5,6-trimethyl-1H-Indazole-7-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carbaldehyde: Used in multicomponent reactions and as a precursor for biologically active molecules.
1H-Imidazole-2-carboxaldehyde: Known for its antimicrobial and antifungal properties.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1,5,6-trimethylindazole-7-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-5-12-13(3)11(9)10(6-14)8(7)2/h4-6H,1-3H3 |
Clé InChI |
DGRZWKZRXOYBGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)C=O)N(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


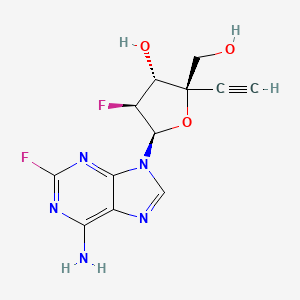

![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
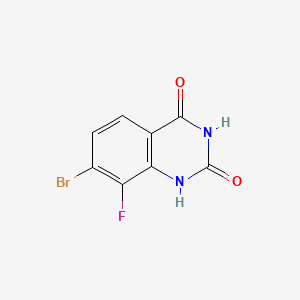

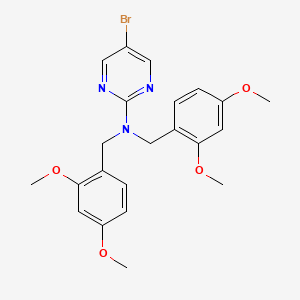
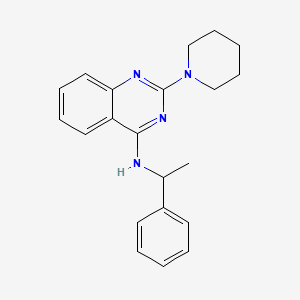
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
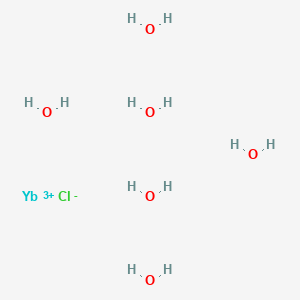
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
